![molecular formula C6H11N3 B184804 1,3,5-Trimethyl-1H-pyrazol-4-amine CAS No. 28466-21-9](/img/structure/B184804.png)
1,3,5-Trimethyl-1H-pyrazol-4-amine
Overview
Description
“1,3,5-Trimethyl-1H-pyrazol-4-amine” is a member of pyrazoles . It has a molecular formula of C6H11N3 and a molecular weight of 125.17 g/mol . The IUPAC name for this compound is 1,3,5-trimethylpyrazol-4-amine .
Molecular Structure Analysis
The InChI code for “1,3,5-Trimethyl-1H-pyrazol-4-amine” is 1S/C6H11N3/c1-4-6(7)5(2)9(3)8-4/h7H2,1-3H3 . The Canonical SMILES for this compound is CC1=C(C(=NN1C)C)N .
Physical And Chemical Properties Analysis
“1,3,5-Trimethyl-1H-pyrazol-4-amine” has a molecular weight of 125.17 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass of the compound is 125.095297364 g/mol . The Topological Polar Surface Area of the compound is 43.8 Ų .
Scientific Research Applications
Antileishmanial and Antimalarial Applications
Specific Scientific Field
Pharmacology and Medicinal Chemistry
Summary of the Application
1,3,5-Trimethyl-1H-pyrazol-4-amine derivatives have been synthesized and evaluated for their antileishmanial and antimalarial activities .
Methods of Application or Experimental Procedures
The compounds were synthesized and their structures were verified using elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
Results or Outcomes
The results revealed that compound 13 displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Acaricidal and Insecticidal Activities
Specific Scientific Field
Agricultural Chemistry and Pest Management
Summary of the Application
1,3,5-Trimethylpyrazole-containing malonamide derivatives based on pyflubumide have been designed and synthesized, and they have shown good activities against Tetranychus cinnabarinus, Plutella xylostella, and Aphis craccivora .
Methods of Application or Experimental Procedures
The compounds were synthesized and characterized using 1H-NMR, 13C-NMR, and high-resolution mass spectra (HRMS) . The acaricidal and insecticidal activities of the compounds were evaluated at different concentrations .
Results or Outcomes
Most of the target compounds exhibited moderate to good acaricidal activity against Tetranychus cinnabarinus at a concentration of 400 µg/mL, and some showed moderate activity at a concentration of 200 µg/mL . Some of the target compounds exhibited good insecticidal activities against Plutella xylostella at a concentration of 200 µg/mL . Some of the target compounds exhibited potent anti-aphid activity against Aphis craccivora at a concentration of 200 µg/mL .
Photoluminescent and Photorefractive Materials
Specific Scientific Field
Material Science and Optics
Summary of the Application
1,3,5-Triarylpyrazoline compounds, which can be synthesized from 1,3,5-Trimethyl-1H-pyrazol-4-amine, have excellent fluorescence and better hole transport characteristics, thermal stability and washing resistance . They can be used as photoluminescent and photoluminescent materials, organic nonlinear optical materials and photorefractive materials .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not detailed in the source .
Results or Outcomes
The specific results or outcomes for this application are not detailed in the source .
Analgesic Applications
Summary of the Application
1,3-diazole and its containing compounds, which can be synthesized from 1,3,5-Trimethyl-1H-pyrazol-4-amine, show a lot of therapeutic activities such as analgesics .
Results or Outcomes
Antitumor Applications
Specific Scientific Field
Pharmacology and Oncology
Summary of the Application
1,3-diazole and its containing compounds, which can be synthesized from 1,3,5-Trimethyl-1H-pyrazol-4-amine, show a lot of therapeutic activities such as antitumor .
Results or Outcomes
Melt-Castable Explosives
Specific Scientific Field
Material Science and Explosive Chemistry
Summary of the Application
In recent years, several promising melt-castable explosives were synthesized, e.g., 1-methyl-2,3,4,5-tetranitro-1H-pyrrole (MTNPr), bis(nitrofurazano)furazan (BNFF), and 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) . Moreover, in previous work, several new melt-castable explosives were prepared by incorporating flexible substituent groups into a high melting point molecular skeleton .
Results or Outcomes
Antifungal Applications
Summary of the Application
1,3-diazole and its containing compounds, which can be synthesized from 1,3,5-Trimethyl-1H-pyrazol-4-amine, show a lot of therapeutic activities such as antifungal .
Results or Outcomes
Antihypertensive Applications
Summary of the Application
1,3-diazole and its containing compounds, which can be synthesized from 1,3,5-Trimethyl-1H-pyrazol-4-amine, show a lot of therapeutic activities such as antihypertensive .
Results or Outcomes
Antiobesity Applications
Summary of the Application
1,3-diazole and its containing compounds, which can be synthesized from 1,3,5-Trimethyl-1H-pyrazol-4-amine, show a lot of therapeutic activities such as antiobesity .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,3,5-trimethylpyrazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-4-6(7)5(2)9(3)8-4/h7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDGMKHZMNTWLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70182680 | |
Record name | Pyrazole, 4-amino-1,3,5-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70182680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Trimethyl-1H-pyrazol-4-amine | |
CAS RN |
28466-21-9 | |
Record name | 1,3,5-Trimethyl-1H-pyrazol-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28466-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazole, 4-amino-1,3,5-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028466219 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazole, 4-amino-1,3,5-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70182680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-trimethyl-1H-pyrazol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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